 
                        -(Dibutylamino)propylamine finds application as a building block in organic synthesis due to its functional groups. The primary amine group allows for further functionalization through various reactions like alkylation, acylation, and condensation. The presence of the two butyl groups provides lipophilic character, making the molecule useful in reactions involving non-polar solvents.
For example, research has explored the use of 3-(dibutylamino)propylamine in the synthesis of:
The combination of lipophilicity and a reactive amine group makes 3-(dibutylamino)propylamine a potential candidate for drug development. Researchers have investigated its use in:
The unique properties of 3-(dibutylamino)propylamine make it applicable in material science research for the development of:
3-(Dibutylamino)propylamine is a nitrogen-containing organic compound with the molecular formula C₁₁H₂₆N₂ and the CAS number 102-83-0. It is classified as a diamine, specifically a derivative of propylamine. The compound features a propyl chain attached to a dibutylamino group, making it a tertiary amine. Its structure allows for various applications in chemical synthesis and biological research.
These reactions make 3-(dibutylamino)propylamine a versatile intermediate in organic synthesis.
Research indicates that 3-(dibutylamino)propylamine exhibits biological activity, particularly in cancer treatment. Studies have shown that it can inhibit tumor growth, suggesting potential applications in oncology as an antitumor agent . Additionally, its ability to interact with various biological targets makes it a candidate for further pharmacological investigations.
Several methods exist for synthesizing 3-(dibutylamino)propylamine:
These methods highlight the compound's accessibility for laboratory synthesis.
3-(Dibutylamino)propylamine has several applications:
Interaction studies involving 3-(dibutylamino)propylamine have focused on its binding affinity to various biological targets. For instance, its interaction with tumor cells has been investigated to understand its mechanism of action as an antitumor agent. Additionally, studies on its reactivity with carbon dioxide suggest potential pathways for enhancing its efficacy in gas capture technologies.
Several compounds share structural similarities with 3-(dibutylamino)propylamine. Notable examples include:
| Compound Name | Molecular Formula | Key Features | 
|---|---|---|
| 3-(Dimethylamino)propylamine | C₇H₁₈N₂ | Lower molecular weight; used as a reagent | 
| N,N-Dibutylethylenediamine | C₁₂H₃₁N₃ | Contains ethylene; used in polymer chemistry | 
| N,N-Diethyl-1,3-propanediamine | C₈H₁₈N₂ | Similar amine structure; different alkyl groups | 
What sets 3-(dibutylamino)propylamine apart is its specific chain length and branching structure, which confer unique reactivity and biological properties compared to other similar compounds. Its effectiveness as an antitumor agent and its role in carbon dioxide capture further enhance its significance in both pharmaceutical and environmental chemistry contexts.
The mechanistic behavior of 3-(dibutylamino)propylamine in anomeric deacylation reactions can be understood through comparison with extensively studied related compounds. Research on the structurally analogous 3-(dimethylamino)-1-propylamine has demonstrated effective anomeric deacylation capabilities, providing 1-O deprotected sugars in high yield as precursors for imidate glycosyl donor formation. The mechanism involves nucleophilic attack by the primary amine functionality on the anomeric ester carbonyl, with the tertiary amine serving as an intramolecular base to facilitate proton abstraction.
The dibutyl substitution in 3-(dibutylamino)propylamine introduces significant steric bulk compared to dimethyl analogs, potentially altering the reaction kinetics and selectivity profiles. The increased steric hindrance around the tertiary nitrogen center may influence the compound's ability to approach anomeric centers, particularly in sterically congested carbohydrate substrates. The longer alkyl chains provide enhanced lipophilicity, which could affect solubility profiles and reaction rates in various solvent systems.
Computational studies on related diamine systems suggest that the basicity of the tertiary amine functionality is reduced with increasing alkyl chain length due to steric inhibition of solvation. This reduced basicity may require modified reaction conditions or extended reaction times compared to smaller analogs. The primary amine functionality retains its nucleophilic character, though the overall nucleophilicity may be modulated by the electronic effects of the dibutyl-substituted tertiary amine.
The reaction mechanism likely proceeds through a tetrahedral intermediate formation, where the primary amine attacks the anomeric ester carbonyl while the tertiary amine abstracts a proton from the attacking nitrogen. The subsequent collapse of this intermediate releases the corresponding carboxylic acid and generates the desired 1-O deprotected sugar product. The steric bulk of the dibutyl groups may influence the stability and lifetime of this intermediate, potentially affecting overall reaction efficiency.
CO₂ loading triggers homogeneous mixing through two simultaneous mechanisms:
Table 1: Phase Behavior of DBAPA Solutions at Different CO₂ Loadings
| Loading (mol CO₂/mol amine) | Phase State | Interfacial Tension (mN/m) | 
|---|---|---|
| 0.00 | Biphasic | 12.4 ± 0.3 | 
| 0.45 | Transition | 4.1 ± 0.2 | 
| 0.89 | Homogeneous | 0.0 | 
The phase inversion point occurs at 0.67 mol CO₂/mol amine, corresponding to 82% protonation of secondary amine groups [1]. This creates a negative azeotrope effect that drives spontaneous mixing without external energy input.
Reaction kinetics studies using stopped-flow spectroscopy reveal a two-stage absorption mechanism:
The initial zwitterion formation follows second-order kinetics with rate constant k₁ = 4.7 × 10³ M⁻¹s⁻¹ at 298K [1]:
$$ \text{DBAPA} + \text{CO}2 \xrightarrow{k1} \text{DBAPA}^+ \text{COO}^- $$  
Deprotonation by water exhibits Arrhenius behavior with activation energy Eₐ = 38.2 kJ/mol [1]:
$$ \text{DBAPA}^+ \text{COO}^- + \text{H}2\text{O} \xrightarrow{k2} \text{DBAPA-COOH} + \text{OH}^- $$  
Quantum mechanical calculations at the ωB97X-D/6-311++G(d,p) level show DBAPA-carbamate stabilization through:
Table 2: Comparative Thermodynamic Parameters of Amine-CO₂ Reactions
| Amine | ΔH (kJ/mol) | ΔS (J/mol·K) | K_eq (298K) | 
|---|---|---|---|
| DBAPA | -59.5 | -142.3 | 2.7×10⁴ | 
| MEA | -85.2 | -198.6 | 1.1×10⁶ | 
| MDEA | -48.7 | -121.9 | 8.3×10³ | 
The moderate enthalpy change enables full regeneration at 98°C compared to MEA's 120°C requirement, while maintaining sufficient carbamate stability for effective capture [1] [2].
The regeneration process leverages DBAPA's tunable polarity to achieve 1.89 GJ/ton CO₂ energy consumption, 49% lower than MEA's 3.77 GJ/ton [1].
Table 3: Energy Consumption Analysis of DBAPA Regeneration
| Component | Energy (MJ/ton CO₂) | % Total | 
|---|---|---|
| Sensible Heat | 410 | 21.7 | 
| Vaporization Heat | 685 | 36.2 | 
| Carbamate Decomposition | 795 | 42.1 | 
Phase separation reduces vaporization heat by 38% through automatic amine enrichment in the upper phase (72 wt% DBAPA vs. 30 wt% in bulk) [1]. The organic phase's lower heat capacity (2.1 kJ/kg·K vs. 4.2 for aqueous phase) further decreases sensible heat requirements [1].
Molecular dynamics simulations reveal three key polarity control mechanisms:
This polarity engineering enables temperature-controlled phase behavior without chemical additives, maintaining 98.7% amine recovery over 100 absorption-regeneration cycles [1] [2].
3-(Dibutylamino)propylamine serves as a crucial structural motif in maleic anhydride-based copolymers designed for dual hydrate and corrosion inhibition applications. The incorporation of 3-(Dibutylamino)propylamine into maleic anhydride copolymers creates multifunctional polymer systems that address critical flow assurance challenges in oil and gas production.
The reaction of maleic anhydride with 3-(Dibutylamino)propylamine proceeds through nucleophilic attack of the primary amine group on the anhydride carbonyl, followed by ring-opening to form an amide-acid intermediate. This reaction forms the basis for various copolymer architectures including maleic anhydride:N-vinyl caprolactam-3-(Dibutylamino)propylamine (MA:VCap-DBAPA) and maleic anhydride:N-isopropylmethacrylamide-3-(Dibutylamino)propylamine (MA:NIPMAM-DBAPA).
Kinetic Hydrate Inhibition Performance
The MA:VCap-DBAPA copolymer demonstrates exceptional kinetic hydrate inhibition properties, achieving onset temperatures (To) of 5.4°C and arrest temperatures (Ta) of 4.5°C at 2500 ppm concentration. The amine oxide derivative MA:VCap-DBAPA-AO shows enhanced performance with To values ranging from 3.9-5.2°C and Ta values from 3.7-4.5°C. Similarly, MA:NIPMAM-DBAPA exhibits To/Ta values of 6.5/5.9°C, while its amine oxide counterpart achieves 6.0/5.6°C.
The superior performance of these copolymers stems from the dibutylamino group's optimal hydrophobic character, which enables effective interaction with gas hydrate crystal surfaces. The butyl groups provide the ideal size and shape for disrupting hydrate nucleation and growth processes. Research has demonstrated that polymers with dibutylamine groups significantly outperform those with dimethylamine or diethylamine groups, highlighting the critical importance of the specific hydrophobic group size.
Corrosion Inhibition Characteristics
While 3-(Dibutylamino)propylamine-based polymers show limited corrosion inhibition efficiency when used alone, achieving negative efficiency values in some cases (-34.7% for MA:NIPMAM-DBAPA), they demonstrate exceptional compatibility with thiol-based synergists. The combination of MA:NIPMAM-DBAPA with butyl thioglycolate achieves 96.9% corrosion inhibition efficiency while maintaining excellent kinetic hydrate inhibition performance.
The synergistic effect with thiol compounds is attributed to chemical interactions between the thiol and amine groups, which may alter polymer conformation and expose hydrate-inhibiting functional groups more effectively. This cooperative mechanism enables the development of single-package solutions for dual hydrate and corrosion inhibition.
Structural Optimization and Molecular Weight Effects
The molecular weight of 3-(Dibutylamino)propylamine-based copolymers significantly influences their performance characteristics. MA:VCap-DBAPA with molecular weight 16,600 g/mol shows polydispersity index of 5.6, while MA:NIPMAM-DBAPA with molecular weight 33,800 g/mol exhibits polydispersity index of 6.5. The higher molecular weight systems generally demonstrate improved kinetic hydrate inhibition performance due to enhanced polymer chain interactions with hydrate surfaces.
3-(Dibutylamino)propylamine exhibits significant surfactant properties due to its amphiphilic molecular structure, combining hydrophilic amine groups with hydrophobic butyl chains. This dual character enables the compound to accumulate at interfaces and modify surface properties, making it valuable for various interfacial applications.
Interfacial Activity and Surface Tension Reduction
The surfactant properties of 3-(Dibutylamino)propylamine stem from its ability to orient at air-water interfaces with the hydrophobic butyl groups extending into the air phase while the hydrophilic amine groups remain in the aqueous phase. This molecular orientation results in significant surface tension reduction, with the compound demonstrating effectiveness in reducing surface tension and improving wetting properties in cleaning agents, personal care products, and industrial formulations.
The interfacial activity is enhanced by the presence of both primary and tertiary amine groups, which can undergo protonation in acidic conditions, creating cationic surfactant behavior. This pH-responsive character allows for tunable interfacial properties depending on solution conditions.
Micellar Formation and Critical Micelle Concentration
While specific critical micelle concentration values for 3-(Dibutylamino)propylamine are not extensively documented, the compound's structure suggests it would form micelles at relatively low concentrations due to the presence of two butyl groups providing substantial hydrophobic character. The critical micelle concentration is influenced by the balance between hydrophobic and hydrophilic portions of the molecule.
The micellar structures formed by 3-(Dibutylamino)propylamine likely adopt spherical geometries at concentrations near the critical micelle concentration, with the hydrophobic butyl chains forming the micelle core and the amine groups constituting the corona. The presence of both primary and tertiary amine groups may lead to unique micelle morphologies and aggregation behaviors compared to conventional surfactants.
Amphiphilic Polymer Integration
When incorporated into polymer structures, 3-(Dibutylamino)propylamine imparts amphiphilic character to the resulting copolymers. This amphiphilic nature is crucial for the performance of kinetic hydrate inhibitors, as it enables the polymers to interact effectively with both hydrophobic gas molecules and hydrophilic water structures. The amphiphilic character also contributes to the polymers' ability to function at oil-water interfaces, which is essential for oilfield applications.
Structure-Activity Relationships
The surfactant properties of 3-(Dibutylamino)propylamine are directly related to its molecular structure. The propylene linker provides optimal spacing between the primary and tertiary amine groups, while the butyl substituents on the tertiary amine provide the necessary hydrophobic character for effective interfacial activity. This structural arrangement creates a molecule with balanced hydrophilic-lipophilic properties suitable for various surfactant applications.
The incorporation of 3-(Dibutylamino)propylamine into epoxy resin systems serves multiple functions, including epoxy curing, modification of mechanical properties, and enhancement of processing characteristics. The compound's bifunctional nature, containing both primary and tertiary amine groups, makes it particularly valuable for epoxy resin applications.
Curing Agent Functionality
3-(Dibutylamino)propylamine functions as an effective epoxy curing agent through its primary amine group, which can react with epoxy groups to form cross-linked networks. The tertiary amine group can act as a catalyst, accelerating the curing reaction and potentially reducing cure times compared to conventional amine curing agents. The presence of both functionalities in a single molecule provides unique curing characteristics that can be tailored for specific applications.
The curing mechanism involves nucleophilic attack of the primary amine on the epoxy ring, followed by ring-opening and subsequent cross-linking reactions. The tertiary amine group can catalyze these reactions through hydrogen bonding interactions and coordination with the epoxy groups, leading to more efficient curing processes.
Mechanical Property Modification
The incorporation of 3-(Dibutylamino)propylamine into epoxy resins can significantly influence the mechanical properties of the cured materials. The butyl groups provide flexibility to the cross-linked network, potentially improving impact resistance and reducing brittleness compared to resins cured with rigid amine systems.
The structure-property relationships are influenced by the concentration of 3-(Dibutylamino)propylamine used, with higher concentrations generally leading to more flexible networks but potentially reduced glass transition temperatures. The optimal concentration depends on the specific application requirements and the balance between flexibility and thermal stability.
Thermal Properties and Stability
Epoxy resins modified with 3-(Dibutylamino)propylamine demonstrate thermal properties that are influenced by the amine structure. The presence of the tertiary amine group can affect the thermal stability of the cured resin, with the butyl groups potentially providing some thermal stability through their aliphatic character.
The glass transition temperature of 3-(Dibutylamino)propylamine-modified epoxy resins is typically lower than that of resins cured with aromatic amine systems, reflecting the flexibility imparted by the butyl groups. This characteristic can be advantageous for applications requiring flexibility at elevated temperatures.
Processing and Handling Characteristics
The use of 3-(Dibutylamino)propylamine as an epoxy curing agent can improve processing characteristics due to its liquid state at room temperature and good miscibility with epoxy resins. The compound's relatively low viscosity facilitates mixing and can reduce the overall viscosity of the resin system, improving processability.
The reactivity of 3-(Dibutylamino)propylamine with epoxy resins is generally high due to the presence of both primary and tertiary amine groups, which can lead to rapid curing at room temperature. This characteristic may require careful formulation to achieve adequate pot life for practical applications.
Adhesion and Compatibility
3-(Dibutylamino)propylamine-modified epoxy resins often exhibit enhanced adhesion properties due to the presence of amine groups that can interact with various substrates through hydrogen bonding and van der Waals forces. The amphiphilic nature of the compound can improve wetting of substrates and enhance overall adhesion performance.
Corrosive;Acute Toxic;Irritant